2-Methoxy-1H-1,3-diazepine
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Overview
Description
2-Methoxy-1H-1,3-diazepine is an organic compound belonging to the diazepine family, characterized by a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1H-1,3-diazepine typically involves the photochemical nitrogen elimination and ring expansion of tetrazolo[1,5-a]pyridines or 2-azidopyridines. These intermediates react with alcohols to afford 2-alkoxy-1H-1,3-diazepines . The reaction conditions often include the use of secondary amines or water to produce different derivatives of diazepines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable photochemical reactions and the use of efficient catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1H-1,3-diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diazepinones.
Reduction: Reduction reactions can yield dihydro-diazepines.
Common Reagents and Conditions
Typical reagents used in these reactions include sodium methoxide, secondary amines, and alcohols. Reaction conditions often involve photochemical activation or heating to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted diazepines, diazepinones, and dihydro-diazepines, each with distinct chemical and physical properties .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing more complex diazepine derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Its application in the development of new materials and catalysts is also being investigated.
Mechanism of Action
The mechanism of action of 2-Methoxy-1H-1,3-diazepine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in anticancer research, it has been shown to induce cell cycle arrest by interacting with cellular pathways that regulate cell division . The exact molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity and protein interactions is of significant interest.
Comparison with Similar Compounds
Similar Compounds
1H-1,4-Benzodiazepine: Known for its use in pharmaceuticals as anxiolytics and sedatives.
5H-1,3-Diazepine: Another diazepine derivative with distinct chemical properties and applications.
Uniqueness
2-Methoxy-1H-1,3-diazepine stands out due to its methoxy group, which imparts unique chemical reactivity and potential biological activity. This differentiates it from other diazepine derivatives, making it a valuable compound for further research and development .
Properties
CAS No. |
197721-02-1 |
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Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-methoxy-1H-1,3-diazepine |
InChI |
InChI=1S/C6H8N2O/c1-9-6-7-4-2-3-5-8-6/h2-5H,1H3,(H,7,8) |
InChI Key |
NQQVSWVBMFMYNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC=CN1 |
Origin of Product |
United States |
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